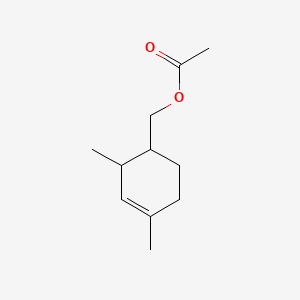
2,4-Dimethylcyclohex-3-ene-1-methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylcyclohex-3-ene-1-methyl acetate is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is known for its citrus, floral, and green odor, making it a valuable ingredient in the fragrance industry . The compound is also referred to as acetic acid (2,4-dimethyl-3-cyclohexenyl)methyl ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethylcyclohex-3-ene-1-methyl acetate can be synthesized through various methods. One common approach involves the esterification of 2,4-dimethylcyclohex-3-ene-1-methanol with acetic acid or acetic anhydride in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylcyclohex-3-ene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dimethylcyclohex-3-ene-1-methyl acetate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis.
Biology: The compound’s fragrance properties make it useful in studies related to olfaction and sensory biology.
Medicine: Research into its potential therapeutic effects and applications in drug delivery systems.
Industry: Widely used in the fragrance and flavor industry for its pleasant odor.
Mécanisme D'action
The mechanism of action of 2,4-dimethylcyclohex-3-ene-1-methyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-3-cyclohexene-1-methanol: Similar structure but with a hydroxyl group instead of an acetate group.
2,4-Dimethyl-3-cyclohexenylmethyl acetate: Another isomer with slight structural differences.
Uniqueness
2,4-Dimethylcyclohex-3-ene-1-methyl acetate stands out due to its unique combination of a cyclohexene ring with methyl and acetate groups, contributing to its distinct odor profile and chemical reactivity .
Propriétés
Numéro CAS |
67634-26-8 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(2,4-dimethylcyclohex-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h6,9,11H,4-5,7H2,1-3H3 |
Clé InChI |
LICUDMOFXVHDPB-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(CCC1COC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


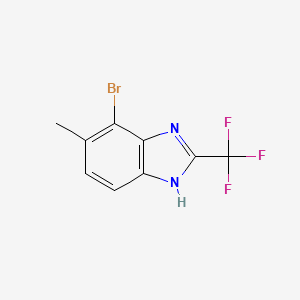

![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
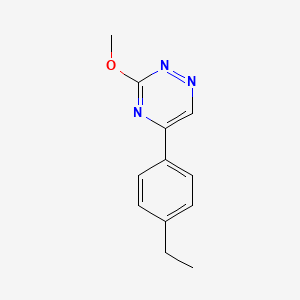
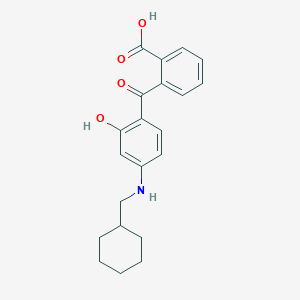
![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)
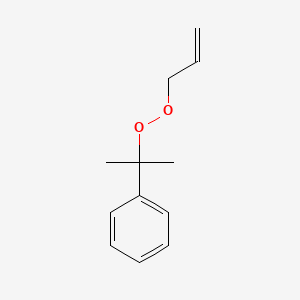
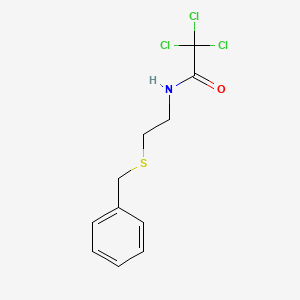
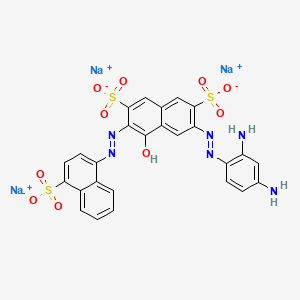
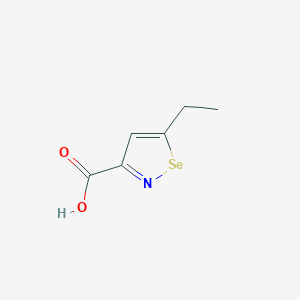
![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)

![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)
![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)
